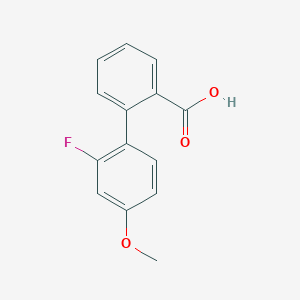

2-(2-Fluoro-4-methoxyphenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-9-6-7-11(13(15)8-9)10-4-2-3-5-12(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXYGBUTASDHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681294 | |

| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184363-23-2 | |

| Record name | 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 2 Fluoro 4 Methoxyphenyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, the most logical and strategic disconnection is the carbon-carbon single bond connecting the two aromatic rings. This is the key biaryl disconnection.

This disconnection breaks the molecule into two synthons: a (2-fluoro-4-methoxyphenyl) synthon and a (2-carboxyphenyl) synthon. These idealized fragments can be translated into practical, reactive chemical equivalents for synthesis.

The (2-fluoro-4-methoxyphenyl) synthon is typically realized as an organoboron reagent, such as (2-fluoro-4-methoxyphenyl)boronic acid . This reagent is stable, relatively easy to handle, and highly effective in palladium-catalyzed reactions.

The (2-carboxyphenyl) synthon is commonly sourced from a 2-halobenzoic acid or its corresponding ester (e.g., methyl 2-bromobenzoate). The halogen atom (typically bromine or iodine) provides the reactive site for the cross-coupling reaction.

This retrosynthetic pathway points directly toward a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling, as the most efficient and widely used method for constructing the target molecule's backbone.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed reactions have revolutionized the formation of C-C and C-N bonds, offering mild and versatile methods for complex molecule synthesis.

The Suzuki-Miyaura coupling is a cornerstone of biaryl synthesis, involving the reaction of an organoborane with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base. libretexts.org This reaction is highly favored for its functional group tolerance, the commercial availability of boronic acids, and the non-toxic nature of its boron-containing byproducts. libretexts.org

The synthesis of this compound via this method would involve reacting (2-fluoro-4-methoxyphenyl)boronic acid with a 2-halobenzoic acid derivative. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst.

A specific protocol for a similar transformation involves the coupling of (2-fluoro-4-methoxyphenyl)boronic acid with a halogenated aromatic ring using a palladium catalyst like Pd(dppf)Cl₂ and a base such as sodium bicarbonate in a solvent mixture like 1,4-dioxane (B91453) and water. biorxiv.org If an ester of the benzoic acid is used (e.g., methyl 2-bromobenzoate), a final hydrolysis step is required to yield the carboxylic acid.

Interactive Table: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Examples | Purpose |

|---|---|---|

| Aryl Halide | 2-Bromobenzoic acid, Methyl 2-iodobenzoate | Provides one of the aryl partners and the reactive site for palladium insertion. |

| Boron Reagent | (2-Fluoro-4-methoxyphenyl)boronic acid | Provides the second aryl partner for transmetalation. biorxiv.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. biorxiv.org |

| Ligand | PPh₃, dppf, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity and efficiency. |

| Base | Na₂CO₃, K₂CO₃, NaHCO₃, Cs₂CO₃ | Activates the organoboron species for transmetalation. biorxiv.org |

| Solvent | Toluene, 1,4-Dioxane/Water, DMF, Acetonitrile | Solubilizes reactants and facilitates the reaction at appropriate temperatures. |

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. youtube.comyoutube.com It couples an aryl halide or pseudohalide with a primary or secondary amine. youtube.comyoutube.com This reaction is not directly used to synthesize the C-C biaryl bond of this compound.

However, its applicability lies in the synthesis of intermediates or more complex derivatives. For instance, if a synthetic route required the introduction of an amine onto either of the aromatic rings before the key Suzuki coupling, or if the final target was an amide or other nitrogen-containing derivative of the title compound, the Buchwald-Hartwig amination would be an essential tool. The reaction proceeds through a catalytic cycle analogous to other cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination to form the aryl amine product. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to the reaction's broad success. youtube.com This methodology is also instrumental in the enantioselective synthesis of N-C axially chiral biaryls. nih.gov

Direct C-H Functionalization Strategies

Direct C-H functionalization represents a more modern and atom-economical approach to synthesis. These methods avoid the need for pre-functionalizing starting materials into organohalides and organometallics, instead forming bonds by directly activating C-H bonds.

Regioselective C-H activation relies on the use of directing groups to control the position of the new bond formation. In the context of synthesizing this compound, the carboxylic acid group of benzoic acid can act as a directing group to facilitate C-H activation at its ortho position.

A hypothetical strategy would involve the direct coupling of benzoic acid with 1-fluoro-4-methoxybenzene. A palladium catalyst would coordinate to the carboxylate, enabling the selective activation of the ortho C-H bond, followed by coupling with the fluoro-methoxyphenyl partner. While highly efficient, achieving high regioselectivity on the 1-fluoro-4-methoxybenzene ring without a directing group on that partner can be challenging. Research into the regioselective functionalization of fluorinated compounds is an active area. rsc.orgnih.gov

Oxidative C-H functionalization, often referred to as C-H/C-H cross-coupling, is an even more advanced strategy where C-H bonds on both coupling partners are activated to form a new C-C bond. This process typically requires a palladium(II) catalyst and an oxidant to regenerate the active catalyst.

The synthesis of the target compound could theoretically be achieved by the direct oxidative coupling of benzoic acid and 1-fluoro-4-methoxybenzene. This approach offers the ultimate in step-economy by using the simplest starting materials. However, controlling the regioselectivity of the C-H activation on both rings simultaneously is a significant synthetic challenge. Such reactions often yield mixtures of isomers, and dedicated catalyst systems are required to achieve the desired selectivity for the 2-substituted product.

Carboxylation Reactions for Benzoic Acid Moiety Formation

The introduction of a carboxyl group onto an aromatic ring is a pivotal step in the synthesis of this compound. This transformation is typically achieved by reacting a suitable organometallic intermediate or an activated aryl halide with carbon dioxide.

Electrochemical Carboxylation of Aryl Halides

Electrochemical carboxylation has emerged as a sustainable and effective method for synthesizing carboxylic acids from aryl halides. researchgate.netresearchgate.net This technique utilizes electricity to drive the carboxylation reaction, often under mild conditions and at atmospheric pressure of CO2. researchgate.netarkat-usa.org The general mechanism involves the reduction of an aryl halide at the cathode to form a reactive anion. arkat-usa.org This anion then acts as a nucleophile, attacking a molecule of carbon dioxide to form a carboxylate, which upon acidification yields the final benzoic acid derivative.

The process is highly dependent on the cathodic behavior and the sequence of electron transfers. researchgate.net For the synthesis of a biaryl carboxylic acid like this compound, a precursor such as a halogenated 2-fluoro-4-methoxybiphenyl (B13270615) would be the starting material. The reaction is typically performed in an undivided cell using a platinum cathode and a sacrificial metal anode, such as magnesium or aluminum. researchgate.netarkat-usa.org The use of a sacrificial anode is a common strategy in these electrolyses. researchgate.net

Table 1: Representative Conditions for Electrochemical Carboxylation This table illustrates typical parameters used in the electrochemical carboxylation of aryl halides to their corresponding carboxylic acids, based on reported syntheses of similar compounds. arkat-usa.org

| Parameter | Value/Condition |

| Cathode Material | Platinum |

| Anode Material | Magnesium (sacrificial) |

| Solvent | Dimethylformamide (DMF) |

| Supporting Electrolyte | Tetrabutylammonium iodide (Bu4NI) |

| CO2 Pressure | 1 atm |

| Current Density | 10 mA/cm² |

| Charge Passed | 2 F/mol |

This electrochemical approach is considered a green chemistry strategy because it replaces stoichiometric chemical reductants with electric current. researchgate.net

Grignard Reagent Mediated Carboxylation

The carboxylation of Grignard reagents is a classic and widely used method for preparing carboxylic acids. The process involves two main steps: the formation of the Grignard reagent from an organohalide and magnesium metal, followed by its reaction with carbon dioxide. nih.gov For the synthesis of this compound, the corresponding aryl bromide or iodide would be reacted with magnesium turnings in an ether-based solvent like tetrahydrofuran (B95107) (THF) to form the arylmagnesium halide.

This highly nucleophilic Grignard reagent is then exposed to carbon dioxide, which acts as the electrophile. nih.gov Solid carbon dioxide (dry ice) is commonly used for this purpose. google.com The initial product is a magnesium carboxylate salt, which is then hydrolyzed with a dilute acid during workup to liberate the desired carboxylic acid. nih.govgoogle.com The reaction typically proceeds over one to five hours. google.com

Recent advancements have explored mechanochemical, solvent-free Grignard reactions. nih.gov In this approach, magnesium turnings are activated by ball milling, and the Grignard reagent is generated and subsequently carboxylated under liquid-assisted grinding (LAG) conditions with a minimal amount of an ethereal additive like 2-MeTHF. nih.gov This method has shown good yields for various substituted aryl bromides, including those with fluoro and methoxy (B1213986) groups. nih.gov

Table 2: Examples of Mechanochemical Grignard Carboxylation Yields The following data from studies on various aryl bromides demonstrate the effectiveness of mechanochemical carboxylation, a method applicable to the synthesis of complex benzoic acids. nih.gov

| Starting Aryl Bromide | Product | Yield (%) |

| 4-Fluorophenyl bromide | 4-Fluorobenzoic acid | 51 |

| 2-Methoxyphenyl bromide | 2-Methoxybenzoic acid | 25 |

| 4-Chlorophenyl bromide | 4-Chlorobenzoic acid | 49 |

| 2-Thiophenyl bromide | 2-Thiophenecarboxylic acid | 62 |

Optimization of Reaction Conditions and Catalyst Systems

Achieving high yield, purity, and sustainability in the synthesis of this compound requires careful optimization of all reaction parameters, from catalyst and ligand selection for precursor synthesis to the physical conditions of the carboxylation step.

Ligand Design and Catalyst Screening

While direct carboxylation methods like Grignard reactions are often stoichiometric, the synthesis of the necessary biaryl precursor frequently relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki coupling). The efficiency of these preceding steps is critically dependent on the catalyst system. Palladium catalysts, such as Pd(dppf)Cl2 and Pd(PPh3)4, are commonly employed for creating the carbon-carbon bond between the two aromatic rings. nih.gov

The choice of ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For instance, in Ullmann-type couplings, copper(I) iodide (CuI) can be used as a catalyst in conjunction with specific ligands like (1R, 2R)-N,N-dimethylcyclohexane-1,2-diamine to promote the reaction. nih.gov Screening various combinations of metal catalysts and ligands is essential to identify the optimal system that provides the highest yield and selectivity for the biaryl intermediate, which is then converted to the final benzoic acid product.

Solvent Effects and Temperature Control

The choice of solvent and the control of temperature are fundamental parameters that influence reaction outcomes. rsc.org In Grignard reagent formation and carboxylation, ethereal solvents like THF are standard, but temperature control is critical. These reactions are typically run at low temperatures to minimize side reactions. researchgate.net A notable technique for temperature management during carboxylation involves using liquid carbon dioxide, where its volatilization effectively removes latent heat from the system, allowing the reaction to proceed smoothly. google.com

Solvent polarity can also significantly impact the final stages of synthesis, particularly the crystallization and purification of the benzoic acid product. rsc.org Studies on benzoic acid have shown that the aspect ratio of the resulting crystals can be manipulated by the polarity of the solvent used during crystallization, which in turn affects the product's physical properties. rsc.org

Green Chemistry Principles in Synthesis (e.g., scCO2 as solvent)

The application of green chemistry principles is increasingly important in pharmaceutical chemical synthesis. firp-ula.orgnih.gov These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. firp-ula.org One of the key areas of green chemistry is the use of alternative solvents. firp-ula.org

Supercritical carbon dioxide (scCO2) stands out as a promising green solvent for chemical synthesis. pageplace.deepa.gov It is non-toxic, abundant, and possesses tunable solvent properties. epa.gov A significant advantage of using scCO2 is the simplification of product separation; after the reaction, the CO2 can be removed simply by depressurization, eliminating the need for energy-intensive solvent distillation. pageplace.de Applying scCO2 as the reaction medium for the carboxylation step in the synthesis of this compound could offer a much more environmentally benign process compared to traditional organic solvents. Furthermore, other green strategies, such as the solvent-free mechanochemical Grignard reactions mentioned previously, align with the principle of reducing the use of auxiliary substances. nih.govnih.gov

Stereoselective Synthesis Approaches

The principles of stereoselective synthesis are applied to the preparation of compounds that can exist as multiple stereoisomers, with the goal of selectively producing a single or enriched stereoisomer. This is particularly relevant for chiral molecules, which are non-superimposable on their mirror images and exist as pairs of enantiomers.

The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, stereoselective synthesis is not applicable to the preparation of this compound itself.

Stereoselective synthesis would become relevant for derivatives of this compound that incorporate one or more chiral centers. For instance, if a substituent introduced to the parent molecule created a stereocenter, then asymmetric synthesis techniques could be employed to control the stereochemical outcome. Such methods often involve the use of chiral catalysts, chiral auxiliaries, or chiral reagents to induce facial selectivity in reactions, leading to the preferential formation of one enantiomer or diastereomer over others.

However, a comprehensive review of the scientific literature reveals no specific reports on the stereoselective synthesis of chiral derivatives of this compound. Research has focused on other aspects of related compounds, such as the synthesis and crystal structure of isomers like 2-Fluoro-4-(methoxycarbonyl)benzoic acid. nih.govresearchgate.netpsu.edu Studies on related structures have also investigated conformational isomers (rotamers), which are different spatial arrangements of a molecule that can interconvert by rotation about single bonds, rather than enantiomers or diastereomers. mdpi.com

Given the absence of published research on the stereoselective synthesis of chiral derivatives of this compound, no specific synthetic protocols, catalysts, or detailed research findings can be presented in this section. The applicability of stereoselective synthesis is fundamentally dependent on the presence of chirality in the target molecule, a feature not present in the parent compound and not yet explored in its derivatives according to available scientific literature.

Chemical Reactivity and Derivatization Pathways of 2 2 Fluoro 4 Methoxyphenyl Benzoic Acid

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org In the case of 2-(2-fluoro-4-methoxyphenyl)benzoic acid, the molecule possesses three potential directing groups: the carboxylic acid, the methoxy (B1213986) group, and the fluoro substituent.

The carboxylic acid, upon deprotonation to the carboxylate, can act as a potent DMG. organic-chemistry.org Studies on unprotected benzoic acids have shown that the carboxylate group can direct lithiation to the ortho position. organic-chemistry.org For 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate (the C3 position). organic-chemistry.org

The methoxy group is also a well-established DMG, capable of directing metalation to its ortho positions. wikipedia.org The fluorine atom is considered a moderate directing group. organic-chemistry.org

In this compound, the interplay between these directing groups would determine the site of metalation. The carboxylate is generally a stronger directing group than the methoxy group. Therefore, it is plausible that metalation would be directed to the position ortho to the carboxylate on the benzoic acid ring. However, the steric hindrance from the adjacent 2-fluoro-4-methoxyphenyl ring might influence the regioselectivity.

Radical Reactions and Photoredox Catalysis

The carboxylic acid moiety of this compound can serve as a precursor for the generation of an acyl radical. Modern synthetic methods, particularly those involving visible-light photoredox catalysis, have enabled the generation of acyl radicals from carboxylic acids under mild conditions. nih.gov

The generation of an acyl radical from a carboxylic acid typically involves its conversion into a redox-active intermediate. This can be achieved through various methods, such as the formation of an activated ester or by direct activation with a suitable catalyst system. beilstein-journals.org

One common strategy involves the use of a photocatalyst, often an iridium or ruthenium complex, in the presence of an activating agent. beilstein-journals.org The carboxylic acid can be converted in situ to a species that is more readily reduced. Upon irradiation with visible light, the excited photocatalyst can engage in a single-electron transfer (SET) process with the activated carboxylic acid derivative, leading to the formation of the corresponding acyl radical. nih.gov Alternative approaches utilize organic dyes as photocatalysts. beilstein-journals.org

The general mechanism can be outlined as follows:

Activation of the carboxylic acid.

Excitation of the photocatalyst by visible light.

Electron transfer from the excited photocatalyst to the activated carboxylic acid.

Fragmentation of the resulting radical anion to generate the acyl radical and a stable byproduct.

Once generated, the acyl radical of this compound can participate in a variety of coupling reactions, notably with alkenes and alkynes. These reactions are powerful tools for the formation of new carbon-carbon bonds.

The addition of the nucleophilic acyl radical to an electron-deficient alkene (a Giese-type reaction) results in the formation of a new carbon-centered radical. nih.gov This intermediate can then be trapped by a hydrogen atom donor to yield the final hydroacylation product.

Similarly, the acyl radical can add to an alkyne to generate a vinyl radical intermediate. Subsequent reaction pathways for this intermediate can lead to a variety of functionalized alkene products. The specific outcome of these coupling reactions is influenced by the nature of the alkene or alkyne, the reaction conditions, and the presence of any additional reagents.

Below are illustrative tables of potential coupling reactions involving the acyl radical derived from this compound.

Table 1: Hypothetical Coupling Reactions with Alkenes

| Alkene Reactant | Potential Product | Reaction Type |

|---|---|---|

| Methyl acrylate | Methyl 4-(2-(2-fluoro-4-methoxyphenyl)phenyl)-4-oxobutanoate | Giese-type Addition |

| Styrene | 1-(2-(2-fluoro-4-methoxyphenyl)phenyl)-2-phenylethan-1-one | Hydroacylation |

| Acrylonitrile | 3-(2-(2-fluoro-4-methoxyphenyl)benzoyl)propanenitrile | Radical Addition |

Table 2: Hypothetical Coupling Reactions with Alkynes

| Alkyne Reactant | Potential Product | Reaction Type |

|---|---|---|

| Phenylacetylene | (E/Z)-1-(2-(2-fluoro-4-methoxyphenyl)phenyl)-2-phenylprop-2-en-1-one | Radical Addition |

| Ethyl propiolate | Ethyl (E/Z)-3-(2-(2-fluoro-4-methoxyphenyl)benzoyl)acrylate | Acyl-alkynylation |

| 1-Octyne | 1-(2-(2-fluoro-4-methoxyphenyl)phenyl)non-1-en-2-one | Radical Addition |

Advanced Spectroscopic and Structural Characterization of 2 2 Fluoro 4 Methoxyphenyl Benzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, alongside direct observation of the fluorine (¹⁹F) environment.

The complete assignment of the molecular structure is achieved through a synergistic application of various NMR experiments.

¹H NMR: The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The spectrum is expected to show signals for eight aromatic protons and three methoxy (B1213986) protons. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (>10 ppm).

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this molecule, 14 distinct carbon signals are expected (seven for each aromatic ring), in addition to the methoxy carbon. The presence of the electronegative fluorine atom results in C-F coupling, which can be observed as doublets in the ¹³C spectrum for carbons in proximity to the fluorine.

¹⁹F NMR: ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. chemicalbook.comnih.gov A single resonance is expected for the fluorine atom in this compound. Its chemical shift provides a signature for its specific electronic environment. colorado.edursc.org

2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle. nih.gov

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through two or three bonds), allowing for the mapping of proton networks within each aromatic ring. colorado.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly attached proton and carbon atoms, definitively linking the signals identified in the ¹H and ¹³C spectra. colorado.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is vital for establishing the connectivity between the two aromatic rings and linking the substituent groups (carboxyl and methoxy) to their respective rings. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space correlations between protons that are close to each other, which is essential for conformational analysis.

The following table summarizes the expected NMR data, derived by analogy from structurally similar compounds, including methyl 3-(2,6-dichloro-4-(2-fluoro-4-methoxyphenyl)pyridin-3-yl)propanoate for the fluoro-methoxyphenyl ring signals. biorxiv.org

| Technique | Expected Chemical Shift (δ, ppm) | Assignment and Rationale |

|---|---|---|

| ¹H NMR | ~10-13 | -COOH: Broad singlet, downfield due to deshielding and hydrogen bonding. docbrown.info |

| ~7.0-8.2 | Aromatic Protons: Complex multiplets. Protons ortho to the carboxyl group are most downfield. Protons on the fluorinated ring are influenced by both F and OCH₃ groups. biorxiv.orgdocbrown.info | |

| ~3.8 | -OCH₃: Singlet, typical chemical shift for a methoxy group attached to an aromatic ring. biorxiv.org | |

| ¹³C NMR | ~165-170 | -COOH: Quaternary carbon, downfield position characteristic of a carboxylic acid. |

| ~160 (d) | C-F: Carbon directly bonded to fluorine, shows a large one-bond C-F coupling constant (¹JCF). biorxiv.org | |

| ~110-145 | Aromatic Carbons: Signals for the remaining 12 aromatic carbons, with chemical shifts influenced by substituents and C-F coupling. biorxiv.org | |

| ~55-56 | -OCH₃: Typical chemical shift for a methoxy carbon. biorxiv.org | |

| ¹⁹F NMR | ~ -110 to -115 | Aromatic C-F: Single resonance, with the specific shift dependent on the solvent and molecular conformation. biorxiv.org |

The connection between the two aromatic rings in this compound is a single C-C bond, and rotation around this bond is sterically hindered. This results in a non-planar ground state conformation. X-ray diffraction studies of analogous compounds, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid and 2-fluoro-N-(4-methoxyphenyl)benzamide, show significant dihedral (twist) angles between the planes of the aromatic rings and the carboxyl or amide groups. psu.edunih.govnih.gov For 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid group is twisted by approximately 20.2° relative to its attached benzene (B151609) ring. psu.edunih.gov

Furthermore, two primary conformers related to the orientation of the carboxylic acid group are possible:

cis-conformer: The carboxylic proton (O-H) and the carbonyl oxygen (C=O) are cis, with the carbonyl oxygen positioned near the central C-C bond.

trans-conformer: The O-H and C=O groups are trans. In this arrangement, the carboxylic proton can potentially form an intramolecular hydrogen bond with the ortho-fluorine atom. uc.pt

Computational studies on 2-fluorobenzoic acid indicate that the cis conformer is lower in energy. uc.pt These different spatial arrangements can be investigated in solution using NOESY experiments. A NOESY spectrum would show a cross-peak between the carboxylic acid proton and the ortho-fluorine atom only in the trans conformer, providing direct evidence for its existence and allowing for the study of the conformational equilibrium. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a functional group fingerprint that is sensitive to bonding and molecular environment.

The IR and Raman spectra of this compound are expected to show a series of characteristic bands that confirm the presence of its key functional groups. By analyzing data from related compounds like 4-fluorobenzoic acid and 2-(4-methoxyphenyl)benzo[d]thiazole, a detailed assignment can be made. researchgate.netnist.govchemicalbook.com

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group / Moiety |

|---|---|---|

| ~2500-3300 | ν(O-H) stretch | Carboxylic acid (broad due to H-bonding) |

| ~3000-3100 | ν(C-H) stretch | Aromatic rings |

| ~2840-2960 | ν(C-H) stretch | -OCH₃ group |

| ~1680-1710 | ν(C=O) stretch | Carboxylic acid dimer |

| ~1580-1610 | ν(C=C) stretch | Aromatic rings |

| ~1400-1450 | δ(O-H) in-plane bend | Carboxylic acid |

| ~1250-1300 | ν(C-O) stretch | Carboxylic acid / Aryl ether |

| ~1220-1280 | ν(C-F) stretch | Aryl-Fluoride |

| ~1020-1040 | ν(C-O-C) asymmetric stretch | Aryl ether (-OCH₃) |

| ~900-950 | γ(O-H) out-of-plane bend | Carboxylic acid dimer |

ν = stretching, δ = in-plane bending, γ = out-of-plane bending

In the solid state, benzoic acids almost universally form centrosymmetric dimers through strong intermolecular hydrogen bonds between the carboxyl groups (O-H···O). nih.gov This interaction is responsible for the very broad O-H stretching band and the characteristic C=O stretching frequency in the IR spectrum. Crystal structures of analogous molecules confirm this dimerization and also show the presence of weaker C-H···F and C-H···O interactions that help consolidate the crystal packing. psu.edunih.govnih.govacs.org

In solution, the dominant hydrogen bonding behavior depends on the solvent and concentration. In non-polar solvents, the carboxylic acid dimers can persist. As discussed in the conformational analysis (4.1.2), the possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the ortho-fluorine atom exists, particularly in the gas phase or in dilute, non-polar solutions. uc.ptquora.com This interaction, while weaker than the intermolecular O-H···O bond, can influence the molecule's conformational preference and acidity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

For this compound, the molecular formula is C₁₄H₁₁FO₃. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The high mass accuracy of the measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. Data from related compounds show that the difference between the calculated and measured mass is typically less than 5 ppm. rsc.orgbiorxiv.org

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₁FO₃ |

| Exact Mass (Monoisotopic) | 246.06922 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Calculated m/z for [M+H]⁺ | 247.07699 |

In addition to the parent ion, tandem mass spectrometry (MS/MS) experiments could reveal characteristic fragmentation patterns. Common fragmentation pathways for benzoic acids include the loss of water (H₂O) and the loss of the entire carboxyl group (COOH), providing further structural confirmation. nist.gov

Accurate Mass Determination and Fragmentation Pathway Elucidation

No published studies were found that detail the experimental accurate mass determination or the specific electron ionization mass spectrometry (EI-MS) fragmentation pathways for this compound. While general fragmentation patterns for benzoic acids are known—typically involving the loss of functional groups like -OH (mass loss of 17) and -COOH (mass loss of 45)—specific data, including m/z values and relative intensities for the target molecule, are absent from the literature. libretexts.orgdocbrown.info

X-ray Crystallography and Solid-State Structural Analysis

A search of crystallographic databases and the broader scientific literature did not yield any single-crystal X-ray diffraction studies for this compound. Consequently, critical data such as unit cell dimensions, space group, and precise intramolecular bond lengths and angles for this specific compound are not available.

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

Without a crystal structure, a definitive and detailed analysis of the intermolecular interactions is impossible. While it can be hypothesized that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif in benzoic acids, specific details of these or other potential interactions like halogen bonding (C-F···X) or π-π stacking are not documented. nih.gov

Polymorphism and Crystal Engineering Studies

There are no published reports on the existence of polymorphs for this compound. Studies on its crystal engineering to control solid-state architecture are also absent from the literature.

Supramolecular Assembly and Self-Aggregation Behavior

While benzoic acid derivatives are known to form supramolecular assemblies, typically through hydrogen bonding, no specific research has been published on the self-aggregation or supramolecular chemistry of this compound.

Chiroptical Spectroscopy (if chiral derivatives are synthesized)

The literature search did not reveal any studies on the synthesis of chiral derivatives of this compound. Therefore, no data on their chiroptical properties (e.g., circular dichroism) is available.

Computational and Theoretical Investigations of 2 2 Fluoro 4 Methoxyphenyl Benzoic Acid

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice in computational chemistry to predict molecular properties.

Molecular Geometry Optimization and Electronic Structure Analysis

To understand the three-dimensional arrangement of atoms and the distribution of electrons in 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, researchers would typically perform a geometry optimization using DFT. This process involves finding the lowest energy conformation of the molecule. For similar molecules, like 2-fluoro-4-(methoxycarbonyl)benzoic acid, X-ray diffraction studies have revealed details about their crystal structures, such as the dihedral angles between the benzene (B151609) rings and substituent groups. nih.govresearchgate.net For instance, in 2-fluoro-4-(methoxycarbonyl)benzoic acid, the carboxylic acid group is not coplanar with the benzene ring. nih.govresearchgate.net Such computational optimization for this compound would yield precise bond lengths, bond angles, and dihedral angles.

The electronic structure analysis would further provide insights into the molecule's properties, such as its dipole moment and the distribution of electron density, which are crucial for understanding its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that helps in determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity.

From the HOMO and LUMO energy values, various global chemical reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η), where μ is the chemical potential (-(I+A)/2)

These indices provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Below is a hypothetical data table illustrating the kind of results that would be generated from an FMO analysis of this compound.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

| Ionization Potential | I | Data not available |

| Electron Affinity | A | Data not available |

| Electronegativity | χ | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electrophilicity Index | ω | Data not available |

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations are also employed to predict the vibrational frequencies of a molecule. nih.govmdpi.com These theoretical frequencies correspond to the different modes of vibration (stretching, bending, etc.) within the molecule. The calculated vibrational spectrum can then be correlated with experimental spectroscopic data, such as that from Fourier-transform infrared (FTIR) and Raman spectroscopy. researchgate.net

This correlation is vital for the accurate assignment of vibrational bands observed in experimental spectra. nih.gov For many organic molecules, computational methods like B3LYP have been shown to provide results that are in good agreement with experimental findings. mdpi.comresearchgate.net A thorough vibrational analysis of this compound would involve calculating the harmonic vibrational frequencies and comparing them to its experimental FTIR and Raman spectra, allowing for a detailed understanding of its structural and bonding characteristics.

A hypothetical table for vibrational frequency data is presented below.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

| O-H stretch | Data not available | Data not available | Carboxylic acid |

| C=O stretch | Data not available | Data not available | Carboxylic acid |

| C-F stretch | Data not available | Data not available | Aromatic ring |

| C-O-C stretch | Data not available | Data not available | Methoxy (B1213986) group |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique would allow for the investigation of the dynamic behavior of this compound.

Conformational Dynamics in Solution

In a solution, a molecule like this compound is not static but exists as an ensemble of different conformations. MD simulations can track the transitions between these conformations, providing insights into the molecule's flexibility and the relative populations of different conformers. This information is crucial for understanding how the molecule behaves in a real-world environment and how its shape might influence its interactions with other molecules.

Solvent Effects on Molecular Behavior

The solvent can have a significant impact on the structure, dynamics, and reactivity of a solute molecule. MD simulations explicitly include solvent molecules, allowing for a detailed examination of solvent effects. For this compound, MD simulations could reveal how solvent molecules arrange themselves around the solute, the nature of the hydrogen bonding between the carboxylic acid group and the solvent, and how the solvent influences the conformational preferences of the molecule. This level of detail is essential for a complete understanding of the molecule's behavior in solution.

Quantum Chemical Descriptors and Reactivity Predictions

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules and predicting their behavior in chemical reactions. scienceopen.com Through methods like Density Functional Theory (DFT), it is possible to calculate a range of quantum chemical descriptors for a molecule such as this compound. scienceopen.comajchem-a.com These descriptors, derived from the electronic structure of the molecule, offer insights into its stability, reactivity, and the specific sites at which it is likely to undergo chemical transformation. By analyzing parameters related to the frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and charge distribution, a comprehensive reactivity profile can be established. ajchem-a.com This predictive capability is invaluable in various fields, including drug design and materials science, allowing for the rational design of new molecules and the prediction of their chemical interactions. ajchem-a.com

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry that illustrates the charge distribution across a molecule. researchgate.netmdpi.com It is mapped onto the molecule's electron density surface, using a color spectrum to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. researchgate.net Green areas represent neutral potential.

For this compound, an MEP analysis would likely reveal a significant negative potential (red) around the oxygen atoms of the carboxylic acid group and the electronegative fluorine atom. These sites represent the primary centers for electrophilic interactions. Conversely, the hydrogen atom of the carboxyl group would exhibit a strong positive potential (blue), marking it as a key site for nucleophilic interactions and hydrogen bonding. researchgate.net The aromatic rings would show a more complex distribution, influenced by the electron-withdrawing and donating effects of the substituents. This analysis provides a visual and intuitive guide to the molecule's reactive behavior and intermolecular interaction sites. ajchem-a.com

Table 1: Illustrative Electrostatic Potential (ESP) Hot Spots for this compound Note: The following values are hypothetical and serve to illustrate typical results from an MEP analysis. Specific values would require dedicated DFT calculations.

| Atomic Site/Region | Predicted Electrostatic Potential | Implication |

| Carboxyl Oxygen (C=O) | Highly Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Carboxyl Oxygen (-OH) | Negative | Site for electrophilic attack, hydrogen bond acceptor |

| Carboxyl Hydrogen (-OH) | Highly Positive | Site for nucleophilic attack, hydrogen bond donor |

| Fluorine Atom | Negative | Potential site for electrophilic interaction |

| Aromatic Hydrogens | Slightly Positive | Weak sites for nucleophilic interaction |

Fukui Function Analysis for Local Reactivity

Fukui function analysis is a more quantitative method within DFT used to identify the most reactive sites within a molecule for different types of reactions. researchgate.netmdpi.com It measures the change in electron density at a specific point in the molecule when an electron is added or removed. mdpi.com This allows for the precise identification of atoms susceptible to electrophilic, nucleophilic, or radical attacks. researchgate.net

The key descriptors are:

f+(r) : Describes reactivity towards a nucleophilic attack (electron acceptance). A high value indicates the atom is a good electrophile.

f-(r) : Describes reactivity towards an electrophilic attack (electron donation). A high value indicates the atom is a good nucleophile.

f0(r) : Describes reactivity towards a radical attack .

For this compound, Fukui analysis would pinpoint specific atoms most likely to engage in reactions. For instance, the carbon atom of the carboxyl group is expected to have a high f+(r) value, marking it as a primary site for nucleophilic attack. The oxygen atoms and certain carbons on the aromatic rings, enriched by the methoxy group, would likely show high f-(r) values, indicating their susceptibility to electrophilic attack. This detailed analysis moves beyond the qualitative picture provided by MEP to offer quantitative predictions of local reactivity. researchgate.net

Table 2: Hypothetical Condensed Fukui Function Indices for Selected Atoms of this compound Note: These values are for illustrative purposes only and represent the type of data generated from a Fukui analysis.

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Most Likely Reaction |

| Carboxyl Carbon | 0.18 | 0.02 | Nucleophilic Attack |

| Carbonyl Oxygen | 0.05 | 0.15 | Electrophilic Attack |

| Fluorine-bearing Carbon | 0.09 | 0.04 | Nucleophilic Attack |

| Methoxy-bearing Carbon | 0.03 | 0.12 | Electrophilic Attack |

Reaction Mechanism Studies through Computational Methods

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone. nih.gov By modeling the potential energy surface of a reaction, chemists can map out the entire transformation from reactants to products. This includes identifying any transient species such as intermediates and, crucially, the high-energy transition states that connect them. nih.govmdpi.com For reactions involving this compound, such as its synthesis or subsequent derivatization, computational studies can reveal the step-by-step molecular mechanism, stereochemical outcomes, and the factors controlling reaction rates. mdpi.com

Transition State Analysis and Energy Barrier Determination

A key goal of mechanistic studies is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. arxiv.org The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Computational algorithms can locate the precise geometry of a transition state and confirm its identity through vibrational analysis.

The energy difference between the reactants and the transition state is the activation energy or energy barrier. nih.gov This barrier is a critical determinant of the reaction kinetics; a lower energy barrier corresponds to a faster reaction rate. For a given process, such as the esterification or amidation of the carboxylic acid group on this compound, computational analysis can determine the activation energy. This allows for the comparison of different potential pathways and reaction conditions, guiding the optimization of synthetic protocols. arxiv.org For example, calculations could predict whether a reaction proceeds more favorably with or without a catalyst by comparing the energy barriers of the catalyzed and uncatalyzed pathways.

Table 3: Example of a Calculated Reaction Energy Profile Note: This table presents a hypothetical energy profile for a generic reaction involving the subject molecule.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials at their ground state |

| Transition State (TS1) | +25.4 | Energy barrier for the first step of the reaction |

| Intermediate | -5.2 | A stable species formed after the first step |

| Transition State (TS2) | +15.8 | Energy barrier for the second step of the reaction |

| Products | -12.7 | Final products of the reaction |

Crystal Structure Prediction and Polymorphism Modeling

The arrangement of molecules in a solid-state crystal lattice significantly influences the material's physical properties, such as melting point, solubility, and stability. Computational methods for Crystal Structure Prediction (CSP) aim to identify the most thermodynamically stable crystal packing arrangements for a given molecule based only on its chemical diagram. rsc.org These methods generate a multitude of plausible crystal structures and rank them based on their calculated lattice energies.

For this compound, CSP could predict how the molecules arrange themselves through intermolecular interactions like the strong O—H···O hydrogen bonds that form classic carboxylic acid dimers. nih.gov Weaker interactions, such as C—H···O and C—H···F hydrogen bonds, would also play a crucial role in consolidating the final three-dimensional structure. nih.govnih.gov

Furthermore, many organic molecules exhibit polymorphism, the ability to crystallize in multiple different forms, each with a unique crystal structure and distinct physical properties. rsc.org Computational polymorphism modeling can explore the potential energy landscape to identify these different crystalline forms (polymorphs). Understanding the potential for polymorphism is critical in the pharmaceutical industry, as different polymorphs of an active ingredient can have different bioavailability and stability. Computational screening helps to identify and characterize these potential forms early in the development process. rsc.org Experimental techniques such as single-crystal X-ray diffraction are ultimately used to validate these computational predictions. eurjchem.com

Table 4: Hypothetical Predicted Crystal Data for a Polymorph of this compound Note: The data below is illustrative of typical crystallographic parameters obtained from CSP and experimental validation.

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.65 |

| b (Å) | 8.12 |

| c (Å) | 11.45 |

| β (°) | 98.5 |

| Volume (ų) | 702.1 |

| Z (molecules/cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

Applications of 2 2 Fluoro 4 Methoxyphenyl Benzoic Acid As a Chemical Building Block or Probe

Role in Complex Molecule Synthesis and Natural Product Analogues

2-(2-Fluoro-4-methoxyphenyl)benzoic acid serves as a versatile chemical building block or scaffold for the synthesis of more complex molecules. The reactivity of its distinct functional groups can be selectively exploited to build intricate molecular architectures.

The carboxylic acid group is a primary site for chemical modification, readily undergoing common transformations such as:

Esterification: Reaction with various alcohols to form esters.

Amide formation: Coupling with amines to produce amides, a common linkage in pharmaceuticals and biologically active molecules. vulcanchem.com

Reduction: Conversion to a primary alcohol, offering further synthetic pathways. vulcanchem.com

The biphenyl (B1667301) core provides a rigid and sterically defined framework, which is a common feature in many pharmacophores and functional materials. The synthesis of such biphenyl structures often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the target compound can be synthesized by coupling a 3-fluoro-4-methoxyphenylboronic acid with a 4-carboxyphenyl halide derivative. vulcanchem.com This same synthetic logic can be reversed, where this compound, or a derivative, could act as a precursor for further cross-coupling reactions to build even larger, poly-aromatic systems.

While direct use in synthesizing specific natural product analogues is not documented, its structural elements are found in various biologically active compounds. For example, related biphenyl carboxylic acid structures are investigated as building blocks for Fmoc-protected amino acids used in peptide synthesis. scbt.com Furthermore, similar fluorinated and methoxylated phenyl derivatives, like 3-Fluoro-4-methoxycinnamic acid, are used as templates for creating other functionalized molecules for chemical synthesis. biosynth.com

Applications in Catalysis as Ligands or Organocatalysts

The structure of this compound is well-suited for applications in catalysis, particularly in the design of ligands for metal-based catalysts.

The carboxylic acid group can act as an anchoring point to coordinate with a metal center. Biphenyl-based ligands are highly valued in catalysis due to their rigidity, steric influence, and electronic properties, which can be fine-tuned by substituents. The fluorine and methoxy (B1213986) groups on one of the phenyl rings of the molecule modify its electronic properties, which in turn can influence the catalytic activity and selectivity of a metal complex incorporating it as a ligand.

Although direct application of this specific compound as a catalyst or ligand is not found in the reviewed literature, the principle is well-established. For example, 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid, a structurally related biphenyl carboxylic acid, is used as a rigid, linear linker to create metal-organic frameworks (MOFs) with dynamic catalytic or sorption properties. ossila.com This demonstrates the utility of the biphenyl carboxylic acid scaffold in creating functional catalytic materials.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as pore size, stability, and functionality, are directly dictated by the geometry and chemical nature of the organic linkers.

This compound possesses the key features of an effective MOF linker:

A rigid biphenyl backbone that can create stable, well-defined framework structures.

A carboxylate group that can chelate or bridge metal centers, forming the nodes of the framework.

The length and linear nature of the biphenyl unit are crucial for building porous structures. Research on similar linkers, such as 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid, has shown their effectiveness in creating dynamic MOFs that can switch between non-porous and porous phases, a property useful for gas storage and separation. ossila.com The substitution pattern on this compound could introduce additional functionality within the pores of a resulting MOF, potentially leading to materials with selective adsorption or catalytic capabilities.

Development of Functional Materials

The unique combination of a rigid core and specific functional groups in this compound makes it a promising candidate for the development of various functional materials.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. tcichemicals.com Molecules that exhibit liquid crystalline behavior, known as mesogens, typically possess a rigid, calamitic (rod-like) or discotic (disc-like) shape. The biphenyl unit is a classic example of a rigid core used in the design of calamitic liquid crystals.

Biphenyl Core: Provides the necessary rigidity. Compounds like 4-Cyano-4'-pentyl-biphenyl are foundational nematic liquid crystals. tcichemicals.com

Substituents: The terminal carboxylic acid and the methoxy and fluoro groups influence the molecule's polarity and intermolecular interactions, which are critical factors in determining the type and temperature range of liquid crystal phases.

Studies on related compounds support this potential. For example, 4-Fluoro-4'-methoxybiphenyl, which lacks the carboxylic acid group, is known to exhibit a liquid crystalline phase. nih.gov Furthermore, other biphenyl carboxylic acids have been intentionally added to liquid crystal mixtures to tailor their ordering on surfaces. nih.gov Research into bent-shaped liquid crystals has also utilized substituted hydroxybenzoic acids as the central core, demonstrating the versatility of benzoic acid derivatives in this field. researchgate.net

Table 1: Comparison of Structural Features for Liquid Crystal Potential

| Feature | Relevance to Liquid Crystals | Presence in this compound |

|---|---|---|

| Rigid Core | Essential for anisotropic ordering. | Yes (Biphenyl group) |

| Anisotropic Shape | Promotes alignment (rod-like). | Yes |

| Polar Groups | Affects dielectric anisotropy and intermolecular forces. | Yes (-COOH, -F, -OCH3) |

| Terminal Groups | Influences melting point and phase transitions. | Yes (-COOH) |

Co-crystal engineering is a design strategy that brings together two or more different molecules in a crystalline lattice through non-covalent interactions, primarily hydrogen bonding. This technique is used to modify the physical properties of a substance, such as solubility and stability, without altering its chemical identity.

This compound is an excellent candidate for co-crystal formation due to its strong hydrogen bonding capabilities. The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming predictable intermolecular connections known as synthons. The most common synthon for carboxylic acids is the formation of a hydrogen-bonded dimer.

The fluorine and methoxy groups can also participate in weaker, but structurally significant, non-covalent interactions (e.g., C-H···F, C-H···O), which can help guide the assembly of molecules into specific three-dimensional supramolecular architectures. While no specific co-crystal studies involving this compound were found, the crystal structure of the related 4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid is available in the Crystallography Open Database, indicating that its self-assembly properties are of scientific interest. nih.gov The principles of co-crystal formation rely on these predictable interactions to create novel materials with tailored properties.

The application of this compound in adsorption and separation technologies would likely be indirect, through its use as a building block for porous materials. As discussed previously (Section 6.2.1), its structure is suitable for synthesizing MOFs. ossila.com

MOFs are renowned for their exceptionally high surface areas and tunable pore environments, making them prime candidates for:

Gas Storage and Separation: Selectively adsorbing certain gases based on size, shape, or chemical affinity.

Adsorption from Solution: Removing pollutants, such as organic dyes or heavy metals, from water.

The functional groups on the benzoic acid linker would line the pores of the MOF. The methoxy and fluoro groups could provide specific interaction sites for guest molecules, potentially enhancing the selectivity and capacity of the material for targeted adsorption applications. Therefore, while not an adsorbent itself, this compound is a precursor to a class of materials with significant potential in separation technologies.

Probing Chemical Interactions and Mechanistic Studies (excluding biological efficacy)

The unique structural and electronic properties of this compound make it a valuable tool for probing chemical interactions and elucidating mechanistic pathways in non-biological systems. The strategic placement of the fluoro and methoxy groups on the biphenyl scaffold allows for detailed investigations into non-covalent interactions and reaction dynamics.

The fluorine atom, with its high electronegativity and ability to form weak C-F···X interactions, can serve as a sensitive probe for studying intermolecular forces. nih.gov Its presence can influence the electronic nature of the aromatic ring, affecting its participation in π-stacking and other non-covalent bonding. nih.govresearchgate.net Variations in spectroscopic signals, such as changes in ¹⁹F NMR chemical shifts, can provide quantitative data on the strength and nature of these interactions upon complexation with other molecules. acs.org This approach is instrumental in understanding the forces that govern molecular recognition and self-assembly processes.

The methoxy group, a well-known electron-donating group, can modulate the electron density of the phenyl ring to which it is attached. nih.gov This electronic perturbation can be used to study reaction mechanisms that are sensitive to the electronic character of the reactants. By comparing the reactivity of this compound with that of analogues lacking the methoxy group, researchers can gain insights into the electronic demands of a particular chemical transformation.

Furthermore, the atropisomerism arising from hindered rotation around the biphenyl single bond, influenced by the ortho-fluoro substituent, can be exploited in mechanistic studies. The distinct spatial arrangement of the two aromatic rings can be used to probe the stereochemical requirements of a reaction. The differential interaction of the two atropisomers with chiral reagents or catalysts can provide valuable information about the transition state geometry and the mechanism of stereoselection.

A derivative, 2-Fluoro-4-(methoxycarbonyl)benzoic acid, has been studied for its crystal structure, revealing a network of intermolecular hydrogen bonds. nih.govresearchgate.netresearchgate.net In the crystal of this related compound, classical carboxylate inversion dimers are formed through O—H⋯O hydrogen bonds. nih.govresearchgate.net The packing is further stabilized by C—H⋯F and C—H⋯O interactions. nih.govresearchgate.net These findings on a closely related structure provide a basis for understanding the types of intermolecular interactions that this compound can engage in, highlighting its potential as a model compound for studying these specific non-covalent forces in a controlled manner.

Interactive Data Table: Probing Capabilities of this compound

| Structural Feature | Probing Capability | Technique/Methodology | Information Gained |

| 2-Fluoro Substituent | Intermolecular C-F···X interactions | ¹⁹F NMR Spectroscopy, X-ray Crystallography | Strength and geometry of non-covalent interactions |

| 4-Methoxy Substituent | Electronic effects on reaction rates | Kinetic Studies, Hammett Analysis | Mechanistic insights into electronically sensitive reactions |

| Biphenyl Core | π-stacking and aromatic interactions | UV-Vis Spectroscopy, NMR Titrations | Thermodynamics and geometry of π-system association |

| Atropisomerism | Stereochemical pathways | Chiral Chromatography, Polarimetry | Enantioselectivity and transition state analysis |

| Carboxylic Acid Group | Hydrogen bonding interactions | IR Spectroscopy, X-ray Crystallography | Directionality and strength of hydrogen bonds |

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(2-Fluoro-4-methoxyphenyl)benzoic acid and its derivatives will increasingly prioritize green and sustainable methodologies. Research is moving away from traditional methods that may rely on harsh reagents or produce significant waste. Key future directions include:

Electrocatalytic and Photoredox Couplings: Novel strategies such as Rh-catalyzed electrooxidative C–H/C–H coupling offer a way to form the biaryl bond directly from benzoic acid precursors, producing only dihydrogen as a byproduct. acs.org Similarly, the use of organic photoredox catalysts represents a sustainable alternative for biaryl synthesis. organic-chemistry.org These methods avoid the need for pre-functionalized starting materials, reducing step counts and waste.

Decarbonylative Cross-Coupling: A significant advancement in biaryl synthesis is the development of palladium-catalyzed decarbonylative Suzuki-Miyaura cross-coupling. nih.gov This approach allows for the direct use of ubiquitous and stable carboxylic acids, releasing carbon monoxide instead of carbon dioxide. nih.gov Adapting this strategy for the synthesis of fluorinated and methoxylated biaryls could provide a highly efficient and broadly applicable route with high functional group tolerance. nih.gov

Sustainable Reaction Media and Catalysts: The principles of green chemistry are becoming central to synthetic design. Future routes will likely incorporate biodegradable surfactants that form nanomicelles in water, obviating the need for environmentally harmful organic solvents. nih.gov Furthermore, the development and use of recyclable heterogeneous catalysts, such as palladium nanoparticles on magnetic supports or Rhodium on carbon (Rh/C), will be crucial for creating more economical and environmentally friendly manufacturing processes. organic-chemistry.orgnih.gov

Exploration of Advanced Catalytic Applications

While this compound is not itself a catalyst, its core biaryl structure is a critical scaffold for a class of highly effective and versatile ligands in transition-metal catalysis. The future lies in harnessing this structural motif to create next-generation catalysts.

The biaryl monophosphine ligands, pioneered by researchers like Buchwald, have revolutionized palladium-catalyzed cross-coupling reactions. nih.govacs.org These ligands are prized for their ability to facilitate difficult chemical transformations under mild conditions with very low catalyst loadings. acs.org The substituents on the biaryl rings—such as the fluoro and methoxy (B1213986) groups in the title compound—are not passive; they are crucial for fine-tuning the steric and electronic properties of the resulting catalyst. mdpi.com

Future research will likely focus on synthesizing phosphine (B1218219) ligands derived from this compound or its analogs. These new ligands could be explored in a variety of advanced catalytic applications:

Carbon-Heteroatom Bond Formation: Biaryl phosphine ligands are exceptionally effective in palladium-catalyzed C-N and C-O cross-coupling reactions, which are fundamental processes in the synthesis of pharmaceuticals and other fine chemicals. mit.edu Ligands derived from the title compound could offer unique reactivity profiles for these transformations.

Challenging Cross-Coupling Reactions: The steric bulk and electron-donating or withdrawing nature of the substituents can be tailored to facilitate particularly challenging reactions. For instance, bulky biaryl phosphine ligands have enabled the palladium-catalyzed amidation of five-membered heterocyclic electrophiles for the first time. nih.gov

Asymmetric Catalysis: By creating chiral versions of these biaryl ligands, where the axis between the two aryl rings is chiral (atropisomerism), it is possible to develop catalysts for asymmetric synthesis. acs.org This is a critical area for producing enantiomerically pure drugs. The substitution pattern can directly influence the rotational barrier around the chiral axis, a key factor in designing effective asymmetric catalysts. acs.org

Deeper Understanding of Structure-Reactivity Relationships through Integrated Experimental and Computational Approaches

A synergistic combination of experimental techniques and computational modeling is essential for unlocking the full potential of this compound and its derivatives. This integrated approach allows for a deep understanding of how the molecule's three-dimensional structure dictates its chemical reactivity and physical properties.

Experimental Insights: X-ray crystallography provides precise, foundational data on the solid-state structure. For instance, studies on the closely related compound 2-Fluoro-4-(methoxycarbonyl)benzoic acid reveal critical structural details. nih.gov In the crystal structure, the two aromatic rings are not coplanar; there is a significant dihedral angle between them. researchgate.net Furthermore, the carboxylic acid group is twisted out of the plane of its attached benzene (B151609) ring. nih.govresearchgate.net These twists and angles are not mere curiosities; they define the molecule's shape and how it interacts with other molecules.

| Parameter | Value | Source |

| Dihedral angle between benzene ring and methoxycarbonyl group | 1.5 (3)° | nih.govresearchgate.net |

| Dihedral angle between benzene ring and carboxyl group | 20.2 (4)° | nih.govresearchgate.net |

| Intermolecular Interactions | O—H⋯O hydrogen bonds, C—H⋯F interactions, C—H⋯O interactions | nih.gov |

Table 1: Selected Crystallographic Data for 2-Fluoro-4-(methoxycarbonyl)benzoic acid, a close analog of the title compound.

Computational and Integrated Approaches: Future research will increasingly rely on computational chemistry to complement and expand upon experimental findings.

Conformational Analysis: Using methods like ab initio calculations, researchers can compute conformational energy profiles to understand the interplay between resonance, steric hindrance, and electrostatic interactions that determine the preferred shape of biaryl compounds in different environments. nih.gov This is crucial for predicting how the molecule will behave in solution, which is often more relevant than its solid-state structure.

Predicting Reactivity: Computational models can predict how structural features, like the dihedral angle, influence catalytic activity. Studies have shown a direct correlation between the biaryl dihedral angle in a ligand and the enantioselectivity of the resulting catalyst in asymmetric cross-coupling reactions. acs.org

Structure-Activity Relationship (SAR): By systematically modifying the structure in silico (e.g., changing the position or nature of the fluoro and methoxy groups) and calculating the resulting electronic and steric effects, researchers can build robust SAR models. mdpi.comnih.gov This allows for the rational design of new molecules with enhanced properties, whether for improved catalytic performance or specific biological activity, before committing to laborious laboratory synthesis. acs.orgmdpi.com The introduction of fluorine, for example, is known to significantly influence a molecule's properties, and integrated studies can precisely map these effects. mdpi.com

Potential for Integration into Advanced Material Systems

The unique structural and electronic features of this compound make it an attractive building block for a new generation of advanced functional materials. Its rigid biaryl core, combined with the polarity and hydrogen-bonding capability of the carboxylic acid and the influence of the fluoro and methoxy substituents, can be exploited in several domains.

Liquid Crystals: Molecules that form liquid crystals tend to be rigid and possess polar groups. libretexts.org The structure of the title compound is well-suited for this application. A structurally similar compound, 2-Fluoro-4-hydroxybenzoic acid , is used as an intermediate in the synthesis of mesogens for liquid crystals. researchgate.net Notably, the presence of an ortho-fluorine atom was found to introduce a desirable intercalated smectic phase, demonstrating that specific substitutions are key to tuning material properties. researchgate.net Future work could involve designing and synthesizing liquid crystal dimers or polymers incorporating the this compound moiety to create materials for displays and optical sensors. rsc.orgnih.gov

Functional Polymers: Benzoic acid derivatives are versatile monomers for creating functional polymers. They can be incorporated into polymer backbones through reactions like the Ugi multicomponent reaction or used to functionalize existing polymers. researchgate.net For example, benzoic acids can be grafted onto commodity polymers like polyethylene (B3416737) to create novel materials with tailored surface properties or the ability to form stable polymeric salts. scielo.org.mx The title compound could be used to create polymers with specific optical, thermal, or chemical-sensing properties. There is also potential in creating polymeric materials where the benzoic acid derivative is segregated within crystalline cavities of the host polymer, allowing for the design of materials with controlled-release or specific catalytic properties. nih.govmdpi.com

Biomaterials and Sensors: The ability of benzoic acid derivatives to interact with biological systems opens avenues in biomaterials science. For instance, 2-Fluoro-4-hydroxybenzoic acid has been used in the synthesis of polymer-based immunoadjuvants. researchgate.net The responsiveness of liquid crystals to surface-binding events can be harnessed to create highly sensitive biological sensors. nih.gov By functionalizing a surface with molecules designed to bind a specific biological target, and coating that surface with a liquid crystal phase derived from a molecule like this compound, the binding event can be translated into a readable optical signal. nih.gov

| Material System | Potential Role of this compound | Key Features Utilized |

| Liquid Crystals | Core mesogenic unit for nematic or smectic phases. | Rigidity, polarity, influence of fluoro group on phase behavior. libretexts.orgresearchgate.net |

| Functional Polymers | Monomer for polymerization or grafting agent. | Carboxylic acid functionality, thermal stability, defined shape. scielo.org.mxrsc.org |

| Advanced Composites | Guest molecule within nanoporous polymer hosts. | Molecular size and shape, potential for controlled release. nih.govmdpi.com |

| Chemical/Biological Sensors | Component of a responsive liquid crystal phase. | Anisotropic optical properties, sensitivity to surface interactions. nih.gov |

Table 2: Potential Applications in Advanced Material Systems.

Q & A

Q. What are the key synthetic routes for 2-(2-Fluoro-4-methoxyphenyl)benzoic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves coupling fluorophenyl intermediates with benzoic acid derivatives. For example, halogenated aromatic rings (e.g., 2-fluoro-4-methoxyphenyl groups) can undergo nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. Reaction optimization should focus on:

- Catalyst selection : Palladium-based catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) .

- Solvent systems : Polar aprotic solvents like DMF or THF to stabilize intermediates .

- Temperature control : Elevated temperatures (80–120°C) for faster kinetics but may require inert atmospheres to prevent decomposition .

Data Table :

| Method | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Suzuki-Miyaura coupling | 65–75 | Pd(PPh₃)₄, DMF, 100°C, 12h | |

| Friedel-Crafts acylation | 50–60 | AlCl₃, CH₂Cl₂, reflux, 8h |

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Answer: Use a combination of:

- X-ray crystallography : Resolves fluorine and methoxy substituent positions (e.g., bond angles and torsion angles reported in crystallographic data ).

- NMR spectroscopy :

- ¹⁹F NMR : Distinct chemical shifts for ortho-fluorine (~-110 to -120 ppm) .

- ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm and aromatic protons split due to fluorine coupling .

- Mass spectrometry : High-resolution MS to confirm molecular formula (e.g., C₁₄H₁₁FO₃, exact mass 246.07) .

Advanced Research Questions

Q. How does the fluorine substituent influence electronic properties and reactivity in downstream applications?

Answer: The fluorine atom:

- Electron-withdrawing effect : Activates the aromatic ring for electrophilic substitution at specific positions (meta to fluorine) .

- Steric hindrance : Small atomic radius minimizes steric effects but increases bond polarization, enhancing reactivity in nucleophilic attacks .

Case Study : Fluorine’s impact on pKa of the benzoic acid group (experimentally ~2.8 vs. non-fluorinated analogs ~4.2) due to inductive effects .